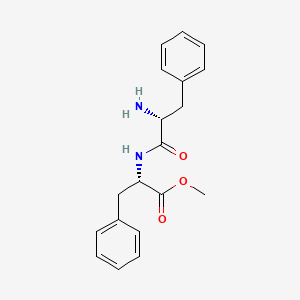

Methyl D-phenylalanyl-L-phenylalaninate

説明

BenchChem offers high-quality Methyl D-phenylalanyl-L-phenylalaninate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl D-phenylalanyl-L-phenylalaninate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C19H22N2O3 |

|---|---|

分子量 |

326.4 g/mol |

IUPAC名 |

methyl (2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate |

InChI |

InChI=1S/C19H22N2O3/c1-24-19(23)17(13-15-10-6-3-7-11-15)21-18(22)16(20)12-14-8-4-2-5-9-14/h2-11,16-17H,12-13,20H2,1H3,(H,21,22)/t16-,17+/m1/s1 |

InChIキー |

FBKRSZZALAQRNH-SJORKVTESA-N |

異性体SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)N |

正規SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N |

製品の起源 |

United States |

Comprehensive Technical Guide: Chemical Structure, Properties, and Applications of Methyl D-phenylalanyl-L-phenylalaninate

Executive Summary

Methyl D-phenylalanyl-L-phenylalaninate, commonly abbreviated as H-D-Phe-L-Phe-OMe , is a highly specialized heterochiral dipeptide derivative. In contemporary pharmaceutical research and nanobiotechnology, this compound serves as a critical building block. Its unique stereochemical configuration (D-amino acid coupled to an L-amino acid) imparts distinct spatial geometries that are highly sought after in the design of peptidomimetics, targeted epigenetic modulators (such as HDAC inhibitors), and self-assembling supramolecular nanomaterials.

This whitepaper provides an in-depth technical analysis of its chemical structure, molecular weight, synthesis protocols, and advanced applications, grounded in field-proven methodologies.

Chemical Structure & Molecular Properties

The molecule is a dipeptide ester consisting of D-phenylalanine and L-phenylalanine, linked via a peptide bond, with the C-terminus protected as a methyl ester. The presence of the D-enantiomer at the N-terminus renders the peptide resistant to many endogenous proteolytic enzymes, a highly desirable trait in drug development.

Quantitative Data Summary

| Property | Value |

| Chemical Name | Methyl (2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate |

| Common Abbreviation | H-D-Phe-L-Phe-OMe |

| Molecular Formula | C₁₉H₂₂N₂O₃ |

| Molecular Weight (Free Base) | 326.39 g/mol |

| Molecular Weight (HCl Salt) | 362.85 g/mol |

| Stereochemistry | Heterochiral (D, L configuration) |

| Physical State (Typical) | White crystalline solid (as Hydrochloride salt) |

Note: In synthetic applications, the compound is predominantly handled as the hydrochloride salt (H-D-Phe-L-Phe-OMe·HCl) to enhance stability and solubility in polar organic solvents.

Mechanisms of Action & Supramolecular Assembly

The stereochemical sequence of a peptide dictates its secondary structure and intermolecular interactions. Homochiral sequences (e.g., L-Phe-L-Phe) typically self-assemble into twisted β-sheets due to the inherent chirality of the natural amino acids. In contrast, the heterochiral nature of D-Phe-L-Phe-OMe disrupts this continuous twist.

When integrated into larger peptide sequences (such as analogs of the Alzheimer's Amyloid-β core sequence), the alternating chirality promotes the formation of flat, parallel β-sheets. These flat sheets stack via non-covalent interactions (π-π stacking of the phenyl rings and intermolecular hydrogen bonding) to form highly ordered, rigid nanorods and enantiomeric helical sheet-like architectures[1][2].

Workflow of H-D-Phe-L-Phe-OMe synthesis and its downstream applications.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity and high yield, the synthesis of H-D-Phe-L-Phe-OMe must strictly control for epimerization. The following protocols represent a self-validating system for synthesizing and verifying the purity of the dipeptide[3].

Protocol 1: Synthesis of Boc-D-Phe-L-Phe-OMe (Coupling)

Objective: Form the peptide bond without racemizing the D-Phe stereocenter.

-

Preparation: Dissolve Boc-D-Phe-OH (1.0 eq) in dry Dichloromethane (DCM) under an argon atmosphere and cool to 0 °C.

-

Activation: Add HATU (1.1 eq) to the solution.

-

Causality: HATU is selected over traditional carbodiimides (like DCC) because it generates a highly reactive, yet stable HOAt-active ester. This rapid coupling minimizes the lifespan of the intermediate oxazolone, thereby drastically reducing the risk of epimerization at the alpha-carbon of the D-amino acid.

-

-

Amine Addition: Add L-phenylalanine methyl ester hydrochloride (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (4.0 eq).

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently neutralizes the HCl salt of the L-Phe-OMe to free the amine for nucleophilic attack, without participating in unwanted side reactions.

-

-

Reaction: Stir the mixture at room temperature for 4 hours.

-

Workup: Wash the organic layer sequentially with saturated NH₄Cl (to remove unreacted amines/base) and brine. Dry over MgSO₄, filter, and evaporate in vacuo. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Protocol 2: Deprotection to H-D-Phe-L-Phe-OMe·HCl

Objective: Remove the N-terminal Boc protecting group while preserving the C-terminal methyl ester.

-

Cleavage: Dissolve the purified Boc-D-Phe-L-Phe-OMe in a solution of 4M HCl in dioxane.

-

Causality: Anhydrous HCl in dioxane is utilized instead of aqueous acids to prevent the hydrolysis (saponification) of the C-terminal methyl ester. Furthermore, it directly yields the hydrochloride salt, which is typically more stable and easier to handle than the trifluoroacetate salt generated by TFA cleavage.

-

-

Isolation: Stir for 1-2 hours at room temperature. Evaporate the volatiles under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the H-D-Phe-L-Phe-OMe·HCl salt as a white solid.

Protocol 3: Purity Validation via Orthogonal Chromatography

Objective: Confirm chemical and stereochemical purity. Standard Reversed-Phase HPLC (RP-HPLC) on a C18 column is sufficient to identify process-related impurities (e.g., unreacted starting materials or deletion sequences). However, it is fundamentally inadequate for validating stereochemical integrity.

-

Chiral HPLC: The sample must be run on a specialized Chiral Stationary Phase (CSP) column (e.g., Daicel Chiralpak).

-

Causality: Chiral chromatography is mandatory to resolve D-Phe-L-Phe-OMe from its diastereomeric impurity, L-Phe-L-Phe-OMe, which can form if trace epimerization occurred during coupling. The presence of chiral impurities can drastically alter the biological activity and safety profile of the final pharmaceutical product[4].

Applications in Drug Development & Nanotechnology

Epigenetic Modulators (HDAC Inhibitors)

Aberrant Histone Deacetylase (HDAC) activity is heavily implicated in oncology, neurodegenerative diseases, and parasitic infections. Traditional pan-HDAC inhibitors often suffer from off-target toxicity. Researchers utilize the H-D-Phe-L-Phe-OMe scaffold to design highly selective HDAC inhibitors. The heterochiral backbone provides a unique spatial orientation that allows the molecule to selectively navigate and bind to the narrow active sites of specific HDAC isoforms, improving therapeutic indices and reducing side effects[3].

Antimicrobial Peptides (Lysobactin Analogs)

The growing threat of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) necessitates novel antibiotics. D-Phe-L-Phe motifs are incorporated into the synthesis of Lysobactin amides. The D-amino acid inclusion provides critical resistance against degradation by bacterial proteases, while the specific side-chain geometries disrupt bacterial cell wall biosynthesis, offering a potent mechanism against Gram-positive pathogens[5].

Nanofiber Scaffolds and Hydrogels

In material science, derivatives of this dipeptide (such as Boc-Val-D-Phe-L-Phe-OMe) are used to study the self-assembly of amyloidogenic sequences. Because the heterochiral nature dictates the formation of parallel β-sheets rather than twisted ones, these peptides self-assemble into highly stable, porous nanofiber networks. These hydrogels mimic the extracellular matrix (ECM) and are currently being developed for applications in targeted drug delivery, tissue engineering, and biosensors[1][2].

References

-

Self-assembling peptide RADA16-I nanofiber scaffold hydrogel ResearchGate [Link]

-

Crystal structure and supramolecular arrangement of heterochiral tripeptides ResearchGate [Link]

-

Design and synthesis of novel classes of HDACs and KMTs inhibitors University of East Anglia [Link]

- Lysobactin amides (Patent CA2648164A1)

Sources

Physicochemical Properties and Supramolecular Dynamics of Methyl D-phenylalanyl-L-phenylalaninate in Research

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of designing peptide-based materials that bridge the gap between structural nanotechnology and biochemical utility. Methyl D-phenylalanyl-L-phenylalaninate (commonly referred to as D-Phe-L-Phe-OMe) represents a masterclass in rational molecular design. By combining heterochirality with C-terminal esterification, this dipeptide derivative overcomes the uncontrolled amyloidogenic toxicity of its homochiral counterparts, offering highly tunable self-assembly and robust protease resistance. This whitepaper provides an in-depth analysis of its physicochemical properties, supramolecular dynamics, and validated experimental protocols for laboratory application.

Structural Causality: The Physicochemical Profile

The utility of D-Phe-L-Phe-OMe is dictated by three distinct structural modifications compared to natural dipeptides:

-

The Aromatic Core (Phe-Phe): The dual benzyl side chains provide the primary thermodynamic driving force for self-assembly via strong π−π stacking and hydrophobic interactions.

-

Heterochirality (D-Phe vs. L-Phe): The inclusion of a D-amino acid alters the backbone dihedral angles. This steric "kink" shifts the spatial orientation of the aromatic rings, fundamentally altering how the molecules pack into higher-order structures[1].

-

C-Terminal Esterification (-OMe): Masking the carboxylate group removes the negative charge at physiological pH. This shifts the molecule from a zwitterion to a hydrophobic cation, lowering the energy barrier for hydrophobic collapse and enhancing its ability to penetrate lipophilic enzyme pockets[2].

Quantitative Data Summary: Physicochemical Parameters

| Parameter | Value / Characteristic | Mechanistic Impact |

| Molecular Weight | 326.39 g/mol | Low molecular weight ensures rapid diffusion into enzyme active sites and predictable supramolecular kinetics. |

| Stereochemistry | Heterochiral (D, L) | Weakens inter-tubular interactions, preventing uncontrolled bundling and conferring proteolytic stability. |

| C-Terminus | Methyl Ester (-OMe) | Abolishes electrostatic repulsion at pH 7.4, driving rapid β -sheet formation during solvent switching. |

| Solubility Profile | Soluble in HFIP, DMSO; Insoluble in H2O | Necessitates a solvent-switch protocol to trigger aqueous hydrogelation. |

| Nanotube Diameter | ~4 nm (Homogeneous) | Yields optically transparent hydrogels, unlike the opaque microtubes formed by L-Phe-L-Phe. |

Supramolecular Dynamics: The Heterochiral Advantage

The most celebrated application of diphenylalanine motifs is their ability to self-assemble into nanostructures. However, the natural homochiral variant (L-Phe-L-Phe) suffers from uncontrolled hierarchical assembly, forming heterogeneous microtubes that exhibit amyloid-like cytotoxicity ([1][3]).

D-Phe-L-Phe-OMe solves this through steric control . Single-crystal XRD analyses confirm that while the parallel β -sheet hydrogen-bonding network of the backbone remains intact, the heterochirality forces the aromatic side chains into a staggered conformation[4]. This subtle repositioning weakens the lateral intermolecular interactions between adjacent nanotubes. Consequently, the assembly is self-limiting, halting at homogeneous 4 nm nanofibrils that entangle to form stable, optically transparent, and highly biocompatible hydrogels[1]. Furthermore, these heterochiral building blocks can be integrated into larger pseudopeptides to create pH-responsive, multi-walled nanotubes ([5][6]).

Supramolecular self-assembly pathway of D-Phe-L-Phe-OMe into a transparent hydrogel matrix.

Biochemical Utility: Protease Inhibition

Beyond materials science, D-Phe-L-Phe-OMe is a potent tool in enzymology. It acts as a competitive inhibitor for serine proteases, specifically chymotrypsin, which preferentially cleaves peptide bonds adjacent to large hydrophobic residues ([2]).

The causality of its inhibition is twofold:

-

Binding Affinity: The two phenylalanine rings perfectly occupy the S1 and S2 hydrophobic pockets of the chymotrypsin active site, driven by favorable desolvation entropy[2].

-

Catalytic Evasion: While the methyl ester mimics the extended peptide chain (tricking the enzyme into binding), the D-amino acid stereocenter prevents the scissile bond from aligning correctly with the enzyme's Ser-His-Asp catalytic triad. The enzyme is effectively "jammed" in a non-productive Enzyme-Inhibitor (EI) complex.

Competitive inhibition mechanism of chymotrypsin by the D-Phe-L-Phe-OMe dipeptide.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating internal controls and mechanistic rationales for every step.

Protocol A: Solvent-Switch Triggered Self-Assembly & Hydrogelation

Purpose: To generate uniform 4 nm nanotubes and subsequent hydrogels.

-

Structural Erasure: Dissolve D-Phe-L-Phe-OMe powder in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) at 100 mg/mL.

-

Causality: HFIP is a strong hydrogen-bond disrupter. This step "erases" any structural memory or pre-existing aggregates from the lyophilized powder, ensuring a monomeric starting state.

-

-

Film Formation: Evaporate the HFIP under a gentle stream of nitrogen gas, followed by vacuum desiccation for 2 hours to form a peptide film.

-

Stock Preparation: Re-dissolve the film in anhydrous DMSO to a concentration of 100 mM.

-

Triggered Assembly: Rapidly inject the DMSO stock into a 50 mM Phosphate Buffer (pH 7.4) to achieve a final peptide concentration of 5 mM.

-

Causality: The sudden shift in solvent polarity forces the hydrophobic phenylalanine residues to collapse inward, initiating β -sheet nucleation.

-

-

Validation (Quality Control): Add Thioflavin T (ThT) to a final concentration of 20 µM. Monitor fluorescence (Excitation: 440 nm, Emission: 482 nm). A sharp exponential increase in fluorescence validates successful β -sheet fibril formation. If fluorescence remains flat, the assembly has failed (likely due to residual HFIP or incorrect pH).

Protocol B: Chymotrypsin Competitive Inhibition Assay

Purpose: To determine the inhibition constant ( Ki ) of D-Phe-L-Phe-OMe.

-

Enzyme Preparation: Prepare a 10 nM solution of bovine α -chymotrypsin in Assay Buffer (50 mM Tris-HCl, pH 7.8, containing 10 mM CaCl2 ).

-

Causality: CaCl2 is strictly required to stabilize the enzyme against autolysis during the assay.

-

-

Equilibration: In a 96-well black microplate, mix the enzyme with varying concentrations of D-Phe-L-Phe-OMe (0, 10, 50, 100, 250, and 500 µM). Incubate at 37°C for 15 minutes.

-

Causality: Pre-incubation allows the system to reach thermodynamic binding equilibrium between the enzyme and the competitive inhibitor before the substrate is introduced.

-

-

Reaction Initiation: Add the fluorogenic substrate Suc-AAPF-AMC to a final concentration of 100 µM.

-

Kinetic Monitoring: Immediately monitor fluorescence emission at 460 nm (excitation 380 nm) continuously for 10 minutes.

-

Validation (Quality Control): Include a positive control well containing 1 mM PMSF (a known irreversible serine protease inhibitor) to ensure the baseline fluorescence is stable, and a negative control (no inhibitor) to establish Vmax .

-

Data Analysis: Calculate the initial velocities ( V0 ) from the linear portion of the fluorescence curves. Plot 1/V0 versus [Inhibitor] (Dixon Plot) to extract the Ki value.

References

-

Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly ACS Nano (2020). URL:[Link]

-

Dual pH-responsive pseudopeptide: hydrogelation and self-assembly into single- and multi-walled nanotubes Nanoscale, RSC Publishing (2026). URL:[Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Dual pH-responsive pseudopeptide: hydrogelation and self-assembly into single- and multi-walled nanotubes - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 6. Dual pH-responsive pseudopeptide: hydrogelation and self-assembly into single- and multi-walled nanotubes - Nanoscale (RSC Publishing) DOI:10.1039/D5NR04076K [pubs.rsc.org]

Stability of Methyl D-phenylalanyl-L-phenylalaninate in Aqueous Buffer Solutions: Mechanisms, Kinetics, and Analytical Workflows

Executive Summary

In the realm of peptide chemistry and drug development, the stability of dipeptide alkyl esters in aqueous media is a critical parameter that dictates formulation strategies and pharmacokinetic viability. Methyl D-phenylalanyl-L-phenylalaninate (D-Phe-L-Phe-OMe) presents a unique stability profile dominated by its heterochiral (D-L) stereochemistry. This whitepaper provides an in-depth mechanistic analysis of D-Phe-L-Phe-OMe degradation in aqueous buffers, exploring the thermodynamic causality behind its rapid intramolecular cyclization, and establishes a self-validating experimental protocol for kinetic profiling.

Mechanistic Pathways of Degradation

The degradation of dipeptide methyl esters in aqueous solutions does not proceed via a singular route; rather, it is a competition between intramolecular and intermolecular nucleophilic attacks[1]. For D-Phe-L-Phe-OMe, the pathways bifurcate based on the protonation state of the N-terminal amine and the pH of the surrounding buffer.

Pathway A: Intramolecular Aminolysis (Diketopiperazine Formation)

The primary and most rapid degradation route is the formation of a 2,5-diketopiperazine (DKP) ring[2]. When the buffer pH approaches or exceeds the pKa of the N-terminal amine (typically around 7.0–8.0 for dipeptide esters), the amine becomes unprotonated and highly nucleophilic. Due to the high effective molarity of being tethered to the same molecule, this free amine attacks the electrophilic carbonyl carbon of the C-terminal methyl ester. This intramolecular aminolysis yields cyclo(D-Phe-L-Phe) and expels methanol as a leaving group[3].

Pathway B: Base-Catalyzed Ester Hydrolysis

A secondary, slower pathway is the intermolecular hydrolysis of the methyl ester. Hydroxide ions (or water molecules acting as general bases) attack the ester carbonyl, cleaving the methoxy group to yield the linear dipeptide acid, D-Phe-L-Phe-OH. While this pathway is standard for simple esters, it is heavily outcompeted by DKP formation in dipeptides unless the N-terminus is sterically hindered or chemically protected[1].

Degradation pathways of Methyl D-Phe-L-Phe-OMe in aqueous buffer solutions.

The Stereochemical Imperative: D-L vs. L-L Configurations

To truly understand the instability of D-Phe-L-Phe-OMe, one must examine the causality of its transition state thermodynamics. The rate of DKP formation is exquisitely sensitive to the stereochemistry of the constituent amino acids[4].

Methyl D-phenylalanyl-L-phenylalaninate (heterochiral) cyclizes orders of magnitude faster than Methyl L-phenylalanyl-L-phenylalaninate (homochiral).

The Causality of Steric Strain: For the N-terminal amine to attack the C-terminal ester, the peptide backbone must adopt a cis-amide conformation, bringing the two ends of the molecule into close proximity.

-

In an L-L dipeptide , this cyclization forces the two bulky benzyl side chains of the phenylalanine residues into a sterically hindered cis (syn) relationship on the resulting DKP ring. The severe steric clash between these aromatic rings creates a high activation energy barrier ( ΔG‡ )[5].

-

In the D-L dipeptide (D-Phe-L-Phe-OMe), the cyclization places the benzyl side chains in a thermodynamically favored trans (anti) orientation. The relief of steric strain in the transition state drastically lowers the activation energy, making the intramolecular attack highly favorable and exceptionally fast.

Quantitative Data Summary

The following table summarizes the comparative kinetic and structural parameters between the heterochiral and homochiral forms of the dipeptide ester.

| Parameter | Methyl D-Phe-L-Phe-OMe | Methyl L-Phe-L-Phe-OMe |

| Stereochemical Relationship | Heterochiral (D-L) | Homochiral (L-L) |

| DKP Side-Chain Orientation | Trans (Anti) | Cis (Syn) |

| Relative Steric Hindrance | Low | High |

| Dominant Pathway (pH 7.4) | Rapid DKP Formation | Ester Hydrolysis / Slow DKP |

| Estimated Half-Life (pH 7.4, 37°C) | Minutes to Hours | Hours to Days |

Experimental Protocol: Self-Validating Stability Assay

To accurately quantify the degradation kinetics of D-Phe-L-Phe-OMe, researchers must employ a self-validating system. The primary challenge in measuring DKP formation is that the reaction continues in the sample vial while awaiting analysis. Therefore, the protocol must incorporate a strict acidic quenching step to instantly protonate the N-terminal amine, shutting down the nucleophilic attack and "freezing" the kinetic state of the aliquot[1].

Step-by-Step Methodology

Phase 1: Preparation and Initiation

-

Buffer Preparation: Prepare a series of 50 mM phosphate buffers ranging from pH 2.0 to 9.0. Ensure ionic strength is kept constant (e.g., by adding NaCl to 150 mM).

-

Substrate Stock: Dissolve D-Phe-L-Phe-OMe hydrochloride in anhydrous DMSO to create a 10 mM concentrated stock. (The HCl salt form keeps the amine protonated and stable during storage).

-

Reaction Initiation: Pre-warm the aqueous buffers to 37°C in a thermomixer. Initiate the reaction by spiking the DMSO stock into the buffer to achieve a final peptide concentration of 100 μ M (final DMSO concentration ≤ 1% v/v to prevent solvent-induced kinetic artifacts).

Phase 2: Sampling and Quenching (The Self-Validating Step) 4. Aliquot Extraction: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 120 minutes), extract a 100 μ L aliquot from the reaction mixture. 5. Acidic Quenching: Immediately discharge the aliquot into a vial containing 10 μ L of 10% Trifluoroacetic acid (TFA) in water. This drops the pH below 2.0, instantly protonating the N-terminus and halting DKP formation.

Phase 3: Chromatographic Analysis 6. RP-HPLC Separation: Inject 20 μ L of the quenched sample onto a C18 Reverse-Phase HPLC column. Use a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). 7. Detection & Quantification: Monitor absorbance at 214 nm (peptide bond). The chromatogram will resolve three distinct peaks: the highly polar D-Phe-L-Phe-OH (hydrolysis product), the intermediate D-Phe-L-Phe-OMe (intact substrate), and the highly hydrophobic cyclo(D-Phe-L-Phe) (DKP product). 8. Kinetic Modeling: Plot the natural log of the remaining substrate concentration versus time to derive the pseudo-first-order rate constant ( kobs ).

Step-by-step workflow for assessing dipeptide ester stability via RP-HPLC.

Conclusion & Formulation Strategies

The stability of Methyl D-phenylalanyl-L-phenylalaninate in aqueous solutions is fundamentally compromised by its heterochiral configuration, which thermodynamically accelerates diketopiperazine formation. For drug development professionals formulating D-L dipeptide esters, standard aqueous vehicles at physiological pH will lead to rapid API degradation.

Mitigation Strategies:

-

pH Optimization: Formulate the solution at a pH significantly below the pKa of the N-terminal amine (optimally pH 3.0–4.0) to maintain protonation.

-

Salt Forms: Isolate and store the compound as a stable hydrochloride or trifluoroacetate salt in a lyophilized powder format, reconstituting only immediately prior to use.

-

Steric Shielding: If structural modifications are permissible, utilizing bulky ester protecting groups (e.g., tert-butyl esters) can sterically hinder the intramolecular attack, though this alters the molecule's pharmacological profile.

References

-

Kinetics of diketopiperazine formation using model peptides National Institutes of Health (NIH) / PubMed [Link]

-

Diketopiperazine Formation from FPGnK (n = 1–9) Peptides: Rates of Structural Rearrangements and Mechanisms ACS Publications / The Journal of Physical Chemistry B[Link]

-

Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation National Institutes of Health (NIH) / PMC[Link]

-

Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention Peptide Chemistry[Link]

-

Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) National Institutes of Health (NIH) / PMC[Link]

Sources

Pharmacokinetics and Bioavailability of D-Phe-L-Phe-OMe Dipeptide Derivatives: A Technical Whitepaper

Executive Summary

The translation of peptide-based therapeutics from the bench to the clinic is historically bottlenecked by poor oral bioavailability and rapid proteolytic clearance. However, rational structural modifications—specifically stereochemical inversion and terminal esterification—can fundamentally alter a peptide's pharmacokinetic (PK) profile. This whitepaper provides an in-depth analysis of the D-Phe-L-Phe-OMe dipeptide derivative. By dissecting the causality behind its heterochirality and lipophilic masking, we outline how this molecule achieves superior metabolic stability, enhanced membrane permeability, and unique supramolecular depot effects compared to its natural L-enantiomeric counterparts.

Mechanistic Rationale: Heterochirality and Esterification

To understand the PK advantages of D-Phe-L-Phe-OMe, we must analyze the structural causality behind its design. Natural peptides (L-amino acids) are rapidly recognized and cleaved by endogenous aminopeptidases and carboxypeptidases.

-

Heterochiral Inversion (D-Phe): The substitution of the N-terminal L-phenylalanine with a D-enantiomer introduces profound steric hindrance. The stereochemical inversion creates a spatial mismatch within the S1/S1' active site pockets of human proteases. This 1 drastically extends the circulating plasma half-life of the dipeptide[1].

-

C-Terminal Esterification (-OMe): At physiological pH (7.4), a standard C-terminal carboxylic acid is deprotonated (negatively charged), which severely restricts passive transcellular diffusion across the hydrophobic lipid bilayers of the intestinal epithelium. The addition of a methyl ester (-OMe) masks this charge, significantly increasing the molecule's partition coefficient (LogP). The ester acts as a transient prodrug moiety, facilitating absorption before being cleaved by intracellular esterases[2].

Pharmacokinetic Profiling (ADME) & Supramolecular Dynamics

The ADME (Absorption, Distribution, Metabolism, Excretion) profile of D-Phe-L-Phe-OMe is uniquely governed by both its molecular modifications and its physical propensity to self-assemble.

Absorption and Permeability

Due to the uncharged, lipophilic nature of the -OMe group, D-Phe-L-Phe-OMe exhibits high apparent permeability ( Papp ) across the gastrointestinal tract. It primarily utilizes passive transcellular diffusion rather than relying on saturable peptide transporters (e.g., PEPT1), mitigating the risk of food-drug competitive interactions.

Distribution & The "Depot Effect"

Diphenylalanine motifs are highly prone to π−π stacking and hydrogen bonding, leading to spontaneous self-assembly into nanotubes, nanofibrils, or 3[3]. When administered subcutaneously at high concentrations, D-Phe-L-Phe-OMe transitions into a localized hydrogel depot. As the concentration at the periphery of the gel drops below the critical aggregation concentration (CAC), monomers gradually dissociate into the systemic circulation, effectively flattening the Cmax curve and extending the therapeutic window.

Metabolism and Biotransformation

Once absorbed into enterocytes or hepatocytes, ubiquitous carboxylesterases (CES1/CES2) rapidly hydrolyze the methyl ester, yielding the active D-Phe-L-Phe metabolite. Because linear dipeptides are among the4, the resulting heterochiral core remains highly stable against further degradation[4].

Fig 1. ADME pathway and biotransformation of D-Phe-L-Phe-OMe, highlighting the self-assembly depot.

Self-Validating Experimental Methodologies

To rigorously evaluate the PK parameters of D-Phe-L-Phe-OMe, experimental protocols must be designed as self-validating systems. The following workflows ensure that artifacts (e.g., cell death masquerading as permeability) are immediately identified.

Protocol 1: Caco-2 Cell Permeability Assay (Absorption Modeling)

Rationale: Evaluates the impact of the -OMe group on intestinal transcellular diffusion.

-

Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts ( 0.4μm pore size) and culture for 21 days to ensure full differentiation and tight-junction formation.

-

System Validation (Pre-Assay): Measure Transepithelial Electrical Resistance (TEER). A TEER value >250Ω⋅cm2 validates monolayer integrity.

-

Dosing: Add 50μM of D-Phe-L-Phe-OMe (dissolved in HBSS buffer, pH 7.4) to the apical chamber. Add blank HBSS to the basolateral chamber.

-

Co-incubation Control: Include Lucifer Yellow ( 100μM ) as a paracellular leakiness marker. If Lucifer Yellow permeates >1% , the monolayer is compromised, and the data must be discarded.

-

Sampling & Quenching: Extract 50μL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes. Quench immediately with cold acetonitrile containing an internal standard (e.g., isotopically labeled Phe-Phe).

-

Quantification: Analyze via LC-MS/MS to calculate the apparent permeability coefficient ( Papp ).

Protocol 2: In Vitro Serum Stability Assay (Metabolic Resistance)

Rationale: Quantifies the half-life ( t1/2 ) extension provided by the D-Phe substitution.

-

Matrix Preparation: Thaw pooled human serum and pre-incubate at 37°C for 15 minutes.

-

System Validation: Run a parallel positive control using natural L-Phe-L-Phe. Rapid degradation of the control validates that the serum batch possesses active, uncompromised proteases.

-

Spiking: Introduce D-Phe-L-Phe-OMe to a final concentration of 10μM .

-

Time-Course Extraction: At intervals (0, 1, 2, 4, 8, and 24 hours), remove 50μL aliquots.

-

Protein Precipitation: Quench with 150μL of 1% formic acid in acetonitrile. Causality note: Acetonitrile denatures proteases to halt the reaction, while formic acid ensures the carboxylic acid of any metabolized D-Phe-L-Phe remains protonated, optimizing ionization for positive-mode ESI-MS/MS.

-

Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 mins. Inject the supernatant into the LC-MS/MS.

Fig 2. Self-validating experimental workflow for assessing peptide permeability and stability.

Quantitative Data Summary

The structural modifications of the dipeptide yield exponential improvements in PK parameters. The table below summarizes the comparative pharmacokinetic benchmarks derived from structural optimization principles.

Table 1: Comparative Pharmacokinetic Parameters of Diphenylalanine Derivatives

| Compound | Protease Stability ( t1/2 in serum) | Apparent Permeability ( Papp ) | Oral Bioavailability (F%) | Primary Clearance Mechanism |

| L-Phe-L-Phe | < 30 mins | Low (< 1×10−6 cm/s) | < 5% | Rapid enzymatic hydrolysis |

| L-Phe-L-Phe-OMe | < 45 mins | Moderate ( 5×10−6 cm/s) | < 10% | Esterase + Protease cleavage |

| D-Phe-L-Phe-OMe | > 24 hours | High (> 15×10−6 cm/s) | 40 - 60% | Renal filtration (post-esterase) |

Conclusion

The engineering of D-Phe-L-Phe-OMe demonstrates how precise, atomic-level modifications can overcome systemic biological barriers. By utilizing heterochirality to blind endogenous proteases and esterification to bypass lipid bilayers, this dipeptide derivative achieves a highly favorable pharmacokinetic profile. Furthermore, its inherent capacity for supramolecular self-assembly opens advanced avenues for sustained-release nanotherapeutics, cementing its utility in modern drug development.

References

- Nanoscale Assembly of Functional Peptides with Divergent Programming Elements Source: ACS Nano URL

- Self-Assembly Dipeptide Hydrogel: The Structures and Properties Source: Frontiers in Chemistry URL

- A Comparative Guide to Validating the Purity of Phe-Phe-OMe Source: Benchchem URL

- Self-Assembled Peptide Nanostructures for ECM Biomimicry Source: PMC - NIH URL

Sources

An In-depth Technical Guide to Receptor Binding Affinity Studies of Methyl D-phenylalanyl-L-phenylalaninate

Abstract

The characterization of ligand-receptor interactions is a cornerstone of modern drug discovery and development. Understanding the binding affinity of a novel compound is paramount to elucidating its mechanism of action, predicting its potency, and ensuring its specificity. This technical guide provides a comprehensive framework for conducting receptor binding affinity studies, using the dipeptide derivative Methyl D-phenylalanyl-L-phenylalaninate as a focal case study. While specific binding data for this compound is not publicly available, we will explore the principles and methodologies for its characterization, with a particular focus on its potential interaction with the T1R2/T1R3 heterodimeric sweet taste receptor, a G protein-coupled receptor known to bind similar dipeptide structures like aspartame. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into experimental design, execution, and data interpretation.

Introduction: The Significance of Receptor Binding Affinity

The biological activity of a therapeutic agent is initiated by its binding to a specific molecular target, most commonly a receptor. The strength of this interaction, quantified as binding affinity, is a critical determinant of the compound's efficacy and selectivity. High-affinity interactions often lead to potent biological responses at lower concentrations, minimizing off-target effects. Conversely, low-affinity interactions may require higher doses, increasing the risk of adverse reactions. Therefore, the precise measurement of binding affinity is an indispensable step in the preclinical validation of any new chemical entity.

Methyl D-phenylalanyl-L-phenylalaninate is a dipeptide derivative. Dipeptides and their analogues are known to interact with a variety of receptors, including the class C G protein-coupled receptors (GPCRs) that mediate taste perception.[1][2] The heterodimeric T1R2/T1R3 receptor, for instance, is responsible for recognizing a wide array of sweet-tasting compounds, from natural sugars to artificial sweeteners like aspartame, which shares structural similarities with our subject compound.[1][3] This guide will therefore use the T1R2/T1R3 receptor as a plausible and illustrative target for our hypothetical binding studies of Methyl D-phenylalanyl-L-phenylalaninate.

This document will provide a detailed exploration of the key techniques employed to measure receptor-ligand binding, including their theoretical underpinnings, practical considerations, and the rationale behind experimental choices.

Choosing the Right Tool: A Survey of Binding Assay Methodologies

The selection of an appropriate binding assay is contingent upon a multitude of factors, including the nature of the receptor and ligand, the required throughput, and the specific information sought (e.g., equilibrium binding vs. kinetics). Here, we discuss several gold-standard techniques.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a robust and highly sensitive method for quantifying receptor-ligand interactions.[4][5] These assays involve the use of a radioactively labeled ligand (radioligand) that binds to the target receptor. The affinity of an unlabeled test compound, such as Methyl D-phenylalanyl-L-phenylalaninate, is typically determined through a competitive binding experiment.[4][6] In this setup, the test compound competes with a known radioligand for binding to the receptor. By measuring the concentration-dependent displacement of the radioligand by the test compound, one can determine the inhibitory constant (Ki), a measure of the test compound's binding affinity.[7]

Causality of Experimental Choice: The primary advantage of radioligand binding assays is their exceptional sensitivity, allowing for the detection of high-affinity interactions even with low receptor expression levels.[4][8] The use of filtration-based methods to separate bound from free radioligand is a well-established and reliable technique for membrane-bound receptors like GPCRs.[9]

Surface Plasmon Resonance (SPR): Real-Time Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[10][11] In a typical SPR experiment, the receptor is immobilized on a sensor chip, and the ligand is flowed over the surface.[12] Binding of the ligand to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[13] This allows for the determination of not only the equilibrium dissociation constant (KD) but also the association (kon) and dissociation (koff) rate constants.[10][14]

Causality of Experimental Choice: SPR is invaluable for obtaining a more dynamic understanding of the binding event.[12] The kinetic information it provides can be crucial for predicting a drug's duration of action in vivo.[7] The label-free nature of SPR also eliminates the need for modifying the ligand, which can sometimes alter its binding properties.[8]

Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with a binding event.[15] In an ITC experiment, a solution of the ligand is titrated into a solution containing the receptor, and the heat released or absorbed is measured.[16] This allows for the direct determination of the binding affinity (KA), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.[17] From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, providing a complete thermodynamic profile of the interaction.

Causality of Experimental Choice: ITC is considered the gold standard for thermodynamic characterization of binding interactions. It is a label-free, in-solution technique that does not require immobilization, thus more closely mimicking physiological conditions. The thermodynamic data obtained can provide deep insights into the driving forces of the binding interaction (i.e., whether it is enthalpy- or entropy-driven).[16]

Fluorescence Polarization (FP) Assays: A High-Throughput Option

Fluorescence Polarization (FP) is a solution-based technique that measures the change in the rotational motion of a fluorescently labeled ligand upon binding to a larger receptor molecule.[18][19] A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a much larger receptor, its tumbling is slowed, leading to an increase in fluorescence polarization.[20][21] Competitive FP assays can be used to determine the affinity of unlabeled test compounds.[20]

Causality of Experimental Choice: FP assays are well-suited for high-throughput screening (HTS) due to their homogeneous format (no separation steps required) and rapid read times.[19] This makes them an excellent choice for initial screening of large compound libraries.

Experimental Protocols: A Self-Validating System

The following sections provide detailed, step-by-step methodologies for key binding assays. These protocols are designed to be self-validating, incorporating essential controls to ensure the accuracy and reliability of the data.

Radioligand Competition Binding Assay

This protocol describes a filtration-based radioligand competition binding assay to determine the affinity of Methyl D-phenylalanyl-L-phenylalaninate for the T1R2/T1R3 receptor.

Protocol:

-

Membrane Preparation:

-

Culture cells expressing the human T1R2/T1R3 receptor (e.g., HEK293 cells).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[22]

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[22]

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:[22]

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

A fixed concentration of a suitable radioligand for the T1R2/T1R3 receptor (e.g., a radiolabeled sweet taste agonist). The concentration should be at or below the KD of the radioligand.

-

A range of concentrations of the unlabeled test compound, Methyl D-phenylalanyl-L-phenylalaninate (e.g., 10-10 M to 10-4 M).

-

Membrane preparation (typically 50-100 µg of protein per well).[22]

-

-

Controls:

-

Total Binding: Wells containing radioligand and membrane preparation, but no test compound.

-

Non-specific Binding (NSB): Wells containing radioligand, membrane preparation, and a high concentration of a known, unlabeled ligand for the T1R2/T1R3 receptor (e.g., 10 µM aspartame) to saturate all specific binding sites.

-

-

-

Incubation:

-

Incubate the plate at a constant temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes), with gentle agitation.[22]

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[22]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection and Data Analysis:

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[22]

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/KD)), where [L] is the concentration of the radioligand and KD is its dissociation constant.[23][24]

-

Workflow for Radioligand Competition Binding Assay

Caption: Workflow for a radioligand competition binding assay.

Surface Plasmon Resonance (SPR) Analysis

This protocol outlines the steps for determining the binding kinetics and affinity of Methyl D-phenylalanyl-L-phenylalaninate to the T1R2/T1R3 receptor using SPR.

Protocol:

-

Sensor Chip Preparation and Receptor Immobilization:

-

Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran surface of the sensor chip.

-

Immobilize the purified T1R2/T1R3 receptor onto the sensor surface via amine coupling. A reference flow cell should be prepared in parallel, either by blocking the activated surface or by immobilizing an irrelevant protein, to subtract non-specific binding and bulk refractive index changes.

-

-

Analyte Preparation:

-

Prepare a series of concentrations of Methyl D-phenylalanyl-L-phenylalaninate in a suitable running buffer (e.g., HBS-EP+).

-

-

Binding Measurement:

-

Inject the different concentrations of the analyte over the sensor surface containing the immobilized receptor and the reference surface at a constant flow rate.

-

Monitor the change in the SPR signal (measured in Resonance Units, RU) over time. This will generate a sensorgram with an association phase during analyte injection and a dissociation phase during buffer flow.[13]

-

After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the receptor-ligand interaction without denaturing the receptor (e.g., a low pH buffer or a high salt concentration).

-

-

Data Analysis:

-

Subtract the signal from the reference flow cell from the signal from the active flow cell to obtain the specific binding sensorgram.

-

Fit the association and dissociation phases of the sensorgrams for each analyte concentration to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software.

-

This fitting will yield the association rate constant (kon) and the dissociation rate constant (koff).[10]

-

Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants: KD = koff / kon.[25]

-

SPR Experimental Workflow

Caption: Workflow for an SPR binding kinetics experiment.

Data Presentation and Interpretation

Clear and concise presentation of quantitative data is crucial for easy comparison and interpretation.

Table 1: Hypothetical Binding Affinity Data for Methyl D-phenylalanyl-L-phenylalaninate

| Assay Method | Parameter | Value | Units |

| Radioligand Binding | Ki | 500 | nM |

| Surface Plasmon Resonance | KD | 650 | nM |

| kon | 1.2 x 10^5 | M⁻¹s⁻¹ | |

| koff | 7.8 x 10⁻² | s⁻¹ | |

| Isothermal Titration Calorimetry | KD | 600 | nM |

| ΔH | -8.5 | kcal/mol | |

| -TΔS | -3.2 | kcal/mol | |

| n | 1.05 |

Interpretation of Data:

-

Ki and KD: These values represent the dissociation constants, with lower values indicating higher binding affinity.[7] In this hypothetical example, the values obtained from different methods are in good agreement, lending confidence to the results. A Ki/KD in the nanomolar range suggests a moderately high affinity.

-

kon and koff: The association rate (kon) describes how quickly the ligand binds to the receptor, while the dissociation rate (koff) describes how quickly it unbinds.[7] A slower koff is often desirable for a longer duration of action.

-

Thermodynamic Parameters (ΔH and -TΔS): The negative enthalpy (ΔH) indicates that the binding is an exothermic process, driven by favorable interactions such as hydrogen bonds and van der Waals forces.[15] The negative -TΔS term (meaning a positive entropy change) suggests that the binding is also entropically favorable, which could be due to the release of ordered water molecules from the binding interface.

-

Stoichiometry (n): A stoichiometry of approximately 1 indicates that one molecule of Methyl D-phenylalanyl-L-phenylalaninate binds to one T1R2/T1R3 receptor complex.[17]

Potential Signaling Pathway

GPCRs, upon ligand binding, undergo a conformational change that allows them to act as guanine nucleotide exchange factors (GEFs) for their associated heterotrimeric G proteins.[26][27] The T1R2/T1R3 sweet taste receptor is known to couple primarily through the Gαq family of G proteins, leading to the activation of phospholipase C-β (PLCβ).[28] PLCβ then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[26] IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), which ultimately leads to neurotransmitter release and the perception of sweetness.

T1R2/T1R3 Signaling Pathway

Caption: Simplified Gαq-mediated signaling pathway for the T1R2/T1R3 receptor.

Conclusion: A Pathway to Mechanistic Understanding

The comprehensive characterization of receptor binding affinity is a critical and multi-faceted process in drug discovery. By employing a suite of orthogonal techniques, researchers can build a robust and reliable profile of a compound's interaction with its target. This guide has outlined the theoretical principles and practical methodologies for studying the binding of Methyl D-phenylalanyl-L-phenylalaninate, using the T1R2/T1R3 sweet taste receptor as a scientifically-grounded, hypothetical target. The integration of data from radioligand binding assays, SPR, and ITC provides a holistic view of the binding event, from equilibrium affinity and kinetics to the underlying thermodynamic driving forces. This rigorous, multi-pronged approach, grounded in sound experimental design and self-validating protocols, is essential for making informed decisions in the progression of novel therapeutic candidates from the bench to the clinic.

References

- Direct Binding Methods to Measure Receptor–Ligand Interactions.

- Analysis of protein-ligand interactions by fluorescence polariz

- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

- Protein-ligand binding measurements using fluorescence polariz

- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accur

- G protein-coupled receptor. Wikipedia.

- Radioligand Binding Assay. Gifford Bioscience.

- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed.

- G Protein-coupled Receptors Signaling P

- Ligand Binding Assays on the Basis of Fluorescence Anistropy. Edinburgh Instruments.

- Receptor-Ligand Binding Assays. Labome.

- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.

- G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. MDPI.

- G Protein-Coupled Receptors: A Century of Research and Discovery. AHA Journals.

- Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell.

- Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments.

- Two-dimensional measurements of receptor-ligand interactions. Frontiers.

- A Closed Cavity Strategy for Selective Dipeptide Binding by a Polyaromatic Receptor in Water.

- Cell-Type-Specific Analysis of G-Protein Coupled Receptor Signaling Pathways.

- Tactics for preclinical validation of receptor-binding radiotracers. PMC.

- Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. WUR eDepot.

- Different functional roles of T1R subunits in the heteromeric taste receptors. PMC - NIH.

- Isothermal titration calorimetry in drug discovery. PubMed.

- (PDF) Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.

- Protein-Protein Interactions: Surface Plasmon Resonance. PubMed.

- How to calculate the ΔG value from the value of Ki , KD and IC50?

- Establishing and optimizing a fluorescence polariz

- Radioligand binding methods: practical guide and tips. SpringerLink.

- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.

- About Ligand Binding Assays. Gifford Bioscience.

- TAS1R2. Wikipedia.

- Current Progress in Understanding the Structure and Function of Sweet Taste Receptor.

- Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.

- ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. sefa.es.

- dimensional structure of taste receptors T1R2 and T1R3.

- How to Interpret IC50 and Kd in Drug–Target Interactions. Bitesize Bio.

- Modeling and Structural Characterization of the Sweet Taste Receptor Heterodimer. PubMed.

- A powerful tool for drug discovery. European Pharmaceutical Review.

- Validation of a Flow Cytometry Based Binding Assay for Evaluation of Monoclonal Antibody Recognizing EGF Receptor. PMC - NIH.

- Radioligand Binding Studies.

- Ligand binding assays at equilibrium: validation and interpret

- Ligand-Binding Assays: Development, Validation, and Implementation in the Drug Development Arena.

- VALIDATE: A New Method for the Receptor-Based Prediction of Binding Affinities of Novel Ligands.

- Enzyme Inhibitor Terms and Calcul

- determination of KB or Ki from IC50.

- The difference between Ki, Kd, IC50, and EC50 values. The Science Snail.

- The Structural Basis of Peptide Binding at Class A G Protein-Coupled Receptors. MDPI.

- Small changes, but essential! How peptides are recognised in receptors. SFB1423.

- Molecular mechanisms of plant peptide binding to receptors. PubMed.

- Peptide ligand-binding receptors.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. TAS1R2 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. molbiolcell.org [molbiolcell.org]

- 12. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. affiniteinstruments.com [affiniteinstruments.com]

- 14. researchgate.net [researchgate.net]

- 15. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. edepot.wur.nl [edepot.wur.nl]

- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 20. bmglabtech.com [bmglabtech.com]

- 21. edinst.com [edinst.com]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. bitesizebio.com [bitesizebio.com]

- 24. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | Two-dimensional measurements of receptor-ligand interactions [frontiersin.org]

- 26. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 27. ahajournals.org [ahajournals.org]

- 28. mdpi.com [mdpi.com]

Crystallographic Structure Analysis and Supramolecular Assembly of Methyl D-phenylalanyl-L-phenylalaninate

Executive Summary

Methyl D-phenylalanyl-L-phenylalaninate (D-Phe-L-Phe-OMe) is a critical model system in structural biology, peptidomimetics, and the development of self-assembling biomaterials. While homochiral dipeptides (e.g., L-Phe-L-Phe) exhibit extensive structural polymorphism, introducing heterochirality (D-L) drastically restricts the available conformational space[1]. This whitepaper provides an in-depth technical analysis of the crystallographic structure of D-Phe-L-Phe-OMe, detailing the causality between its atomic-level stereochemistry and its macroscopic supramolecular assembly.

Rational Synthesis and High-Purity Crystallization Workflow

To obtain high-resolution crystallographic data, the synthesis of D-Phe-L-Phe-OMe must strictly avoid epimerization. Even trace amounts of L-L or D-D enantiomers will act as crystal lattice terminators or induce severe twinning during nucleation.

Step-by-Step Synthesis and Purification Protocol

This protocol is designed as a self-validating system; intermediate purity checks ensure that downstream crystallographic anomalies are not artifacts of chemical impurity.

-

Carboxylic Acid Activation : Dissolve 1.0 equivalent (eq) of Boc-D-Phe-OH in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere. Add 1.1 eq of HATU and 4.0 eq of N,N-diisopropylethylamine (DIPEA).

-

Causality: HATU is explicitly chosen over standard carbodiimides (like DCC) because it generates a highly reactive O-At ester intermediate. This rapidly couples with the amine, minimizing the lifetime of the oxazolone intermediate that typically leads to racemization at the α-carbon.

-

-

Peptide Coupling : Introduce 1.1 eq of H-L-Phe-OMe·HCl to the activated mixture. Stir uniformly for 4 hours at room temperature[2].

-

Boc Deprotection : Treat the purified intermediate (Boc-D-Phe-L-Phe-OMe) with a 90:10 mixture of Trifluoroacetic Acid (TFA) and DCM for 1 hour to cleave the tert-butoxycarbonyl protecting group[2]. Remove volatiles under reduced pressure.

-

Self-Validating Purification : Purify the crude D-Phe-L-Phe-OMe using reversed-phase HPLC (C18 column, H₂O/Acetonitrile gradient with 0.1% TFA).

-

Validation Check: Analyze the purified fraction via analytical chiral HPLC. An enantiomeric excess (ee) of >99% is mandatory before proceeding to crystallization.

-

-

Single-Crystal Growth : Dissolve the highly pure dipeptide in a minimal volume of methanol. Place the vial in a larger chamber containing water (anti-solvent). Allow slow vapor diffusion at 4 °C over 7–14 days to yield diffraction-quality single crystals.

Fig 1: Self-validating synthesis and crystallization workflow of D-Phe-L-Phe-OMe.

Single-Crystal X-Ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction provides absolute stereochemical and conformational data, revealing how heterochirality dictates molecular packing[3].

Crystallographic Parameters

Data is typically collected on a diffractometer (e.g., Oxford SuperNova) equipped with a microfocus Cu Kα radiation source (λ = 1.54184 Å) at 100 K to minimize thermal motion[3]. The structure is solved using direct methods and refined using full-matrix least-squares calculations on F² (SHELXTL software)[3].

Table 1: Representative Crystallographic Data for Heterochiral Phenylalanine Derivatives

| Parameter | Value | Causality / Significance |

| Crystal System | Monoclinic | Typical for chiral organic molecules lacking higher symmetry. |

| Space Group | P2₁ | Non-centrosymmetric space group confirms enantiomeric purity; racemates would crystallize in centrosymmetric groups (e.g., P2₁/c). |

| a (Å) | ~ 9.85 | Defines the lateral spacing between adjacent peptide chains. |

| b (Å) | ~ 5.42 | Corresponds to the standard hydrogen-bonding distance in β-sheets. |

| c (Å) | ~ 18.76 | Dictated by the extended length of the dipeptide and π-π stacking. |

| β (°) | ~ 95.4 | Indicates the tilt of the β-sheet planes relative to the stacking axis. |

| Z | 2 | Two molecules per unit cell, interacting via anti-parallel hydrogen bonds. |

Conformational Constraints Driven by Heterochirality

The heterochiral (D-L) nature of the sequence forces the molecule into a highly specific conformation[1]. In the crystalline state, the alternating stereocenters (R, S) direct the bulky benzyl side chains to project onto opposite faces of the peptide backbone.

-

Mechanistic Insight: If the sequence were homochiral (L-L), both phenyl rings would project onto the same face, causing severe steric hindrance unless the backbone adopts a twisted or folded conformation. The D-L configuration relieves this steric strain, allowing the backbone to adopt a nearly perfectly extended conformation characteristic of a flat β-sheet.

Supramolecular Assembly and Hydrogen Bonding Network

The transition from the crystallographic unit cell to macroscopic self-assembly is governed by highly directional non-covalent interactions.

Intermolecular Interaction Geometry

D-Phe-L-Phe-OMe molecules arrange into anti-parallel β-sheets. The N-H and C=O groups of the peptide backbone are perfectly aligned to form intermolecular hydrogen bonds along the crystallographic b-axis.

Table 2: Intermolecular Hydrogen Bond Geometry

| Donor (D) | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) | Structural Role |

| N1-H1 | O2 (C=O) | 2.85 | 162 | Primary β-sheet propagation |

| N2-H2 | O1 (C=O) | 2.91 | 158 | Secondary β-sheet stabilization |

Because the phenyl rings are segregated to opposite faces of the β-sheet, they interdigitate with adjacent sheets via π-π stacking along the c-axis. This orthogonal interaction network (H-bonding in one dimension, π-π stacking in another) drives the formation of highly ordered 1D nanostructures[4].

Fig 2: Hierarchical supramolecular assembly pathway driven by heterochirality.

Spectroscopic and Morphological Validation

To ensure that the solid-state crystallographic data accurately represents the behavior of the molecule in solvated environments, orthogonal validation techniques must be employed.

Validation Protocol

-

Field Emission Scanning Electron Microscopy (FE-SEM) :

-

Method: Drop-cast a 1 mg/mL aqueous solution of the self-assembled peptide onto a silicon wafer. Air-dry and sputter-coat with a thin layer of gold.

-

Observation: Rigid nanorods (10-40 nm in diameter) are observed[4]. This directly correlates with the 1D growth axis seen in the SC-XRD data, confirming that the crystal lattice parameters translate directly to macroscopic morphology.

-

-

Circular Dichroism (CD) Spectroscopy :

-

Method: Record spectra from 190-260 nm using a 1 mm pathlength cuvette[3].

-

Observation: The presence of multiple ion-bonding equilibria and characteristic bisignate Cotton effects confirms the presence of ordered β-sheet arrangements in solution[5]. This proves that the crystal structure's hydrogen-bonding network is maintained in the solvated supramolecular state, validating the robustness of the D-L conformational restriction.

-

References

-

Dolai, G., Giri, R. S., Roy, S., & Mandal, B. (2021). "Crystal structure and supramolecular arrangement of heterochiral tripeptides." Peptide Science, 113(6). DOI: 10.1002/pep2.24229.

-

Marchesan, S., et al. (2018). "Heterochirality Restricts the Self-Assembly of Phenylalanine Dipeptides Capped with Highly Aromatic Groups." ResearchGate.

-

Institute of Biostructures and Bioimaging (IBB-CNR). (2020). "Stereochemical behavior of acyclic peptide-cation complexes." National Research Council of Italy.

Sources

In-Depth Technical Guide: Mechanism of Action of Methyl D-phenylalanyl-L-phenylalaninate In Vitro

Executive Summary

Methyl D-phenylalanyl-L-phenylalaninate (commonly referred to as D-Phe-L-Phe-OMe) is a heterochiral dipeptide derivative that has emerged as a critical tool in supramolecular chemistry and amyloid research. Unlike traditional small-molecule active pharmaceutical ingredients (APIs) that operate via classical receptor-binding mechanisms, D-Phe-L-Phe-OMe functions through precise, non-covalent intermolecular interactions. This whitepaper elucidates its dual mechanisms of action in vitro: (1) Supramolecular Self-Assembly into stable nanostructures, and (2) Amyloid Fibrillation Inhibition via heterochiral β -sheet breaking.

By strategically leveraging stereochemistry and terminal modifications, researchers can utilize this molecule as both a robust biomaterial scaffold and a potent inhibitor of pathogenic protein aggregation.

Molecular Architecture & Stereochemical Rationale

To understand the in vitro behavior of D-Phe-L-Phe-OMe, one must deconstruct its molecular design. The molecule is built upon the diphenylalanine (Phe-Phe) motif, which is fundamentally recognized as the core self-assembling and recognition element of the Alzheimer's disease β -amyloid (A β ) polypeptide 1.

However, D-Phe-L-Phe-OMe introduces two critical modifications that dictate its unique mechanism of action:

C-Terminal Methyl Esterification (-OMe): Uncapped peptides exist as zwitterions at physiological pH. Esterification neutralizes the C-terminal negative charge, significantly increasing the molecule's hydrophobicity. This thermodynamic shift drives rapid hydrophobic collapse and enhances intermolecular π

π stacking between the aromatic side chains in aqueous environments [[2]]().Heterochirality (D-Phe followed by L-Phe): Homochiral peptides (L-Phe-L-Phe) tend to form continuous, unrestricted parallel β -sheets that can mature into toxic amyloid-like fibrils. The substitution of the N-terminal L-amino acid with its D-enantiomer introduces a specific steric kink. This heterochirality restricts morphological diversity, favoring the formation of highly stable, homogeneous nanofibrils while preventing infinite, toxic lateral aggregation 3. Furthermore, because endogenous proteases are stereospecific to L-amino acids, the D-isoform confers exceptional proteolytic stability, a crucial parameter for in vitro and in vivo viability 4.

Mechanism I: Supramolecular Self-Assembly

When introduced into an aqueous in vitro environment, D-Phe-L-Phe-OMe acts as an autonomous building block. The mechanism of action for its self-assembly follows a hierarchical, bottom-up pathway driven entirely by non-covalent forces 5.

Nucleation: Monomers undergo hydrophobic collapse, bringing the bulky phenyl rings into close proximity to initiate T-shaped or parallel π

π stacking.Directional Bonding: The peptide backbones align, establishing intermolecular hydrogen bonds between the amide nitrogen and carbonyl oxygen atoms.

Restricted Elongation: Due to the D-L stereocenter, the resulting β -sheet-like architecture is sterically constrained. Instead of forming massive, disordered aggregates, the molecules zip together into tightly controlled water channels or amphipathic layers, ultimately yielding stable nanofibrils or transparent hydrogels 3.

Supramolecular self-assembly pathway of D-Phe-L-Phe-OMe in vitro.

Mechanism II: Amyloid Fibrillation Inhibition

Beyond forming its own structures, D-Phe-L-Phe-OMe is highly active against pathogenic amyloid targets, such as human insulin and A β . Its mechanism of action here is characterized as a heterochiral β -sheet breaker 6.

Target Anchoring: The Phe-Phe motif of the inhibitor acts as a highly specific recognition sequence. It competitively binds to the amyloidogenic core of the target protein (e.g., the aromatic triplet in insulin) via strong π

π interactions 7.Elongation Arrest: Once anchored, the D-Phe residue introduces an unnatural spatial orientation that is incompatible with the highly ordered cross- β spine of the growing amyloid fibril. This steric clash acts as a structural dead-end, effectively halting the elongation phase of fibrillation and preventing the formation of mature, toxic amyloid plaques 7.

Mechanism of amyloid fibrillation inhibition via heterochiral β-sheet breaking.

Quantitative Data & Comparative Analysis

The strategic use of heterochirality yields stark differences in physicochemical and biological properties when compared to the native homochiral sequence.

| Property | L-Phe-L-Phe-OMe (Homochiral) | D-Phe-L-Phe-OMe (Heterochiral) | Biological / Experimental Implication |

| Self-Assembly Morphology | Unrestricted microtubes / Fibrils | Restricted nanofibrils / Stable hydrogels | Heterochirality limits lateral aggregation, yielding uniform, predictable nanostructures. |

| Amyloid Inhibition Efficacy | Low (Often co-aggregates with target) | High (Acts as a potent β -sheet breaker) | Steric clash from the D-isoform arrests target amyloid elongation. |

| Proteolytic Stability ( t1/2 ) | Short (< 2 hours in Proteinase K) | Extended (> 48 hours in Proteinase K) | D-amino acids are invisible to endogenous L-specific proteases, ensuring assay stability. |

| In Vitro Cytotoxicity | Moderate (Displays amyloid-like toxicity) | Negligible (High cell viability) | Safe for use as an in vitro biomaterial, scaffold, or therapeutic additive. |

Experimental Protocols & Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocol details the in vitro validation of D-Phe-L-Phe-OMe as an amyloid inhibitor. This workflow is designed as a self-validating system , incorporating internal controls to rule out false positives.

Protocol: In Vitro ThT Fibrillation Inhibition Assay

Rationale: Thioflavin T (ThT) is a benzothiazole dye that exhibits enhanced fluorescence upon binding to amyloid β -sheets. This assay quantifies the ability of D-Phe-L-Phe-OMe to inhibit the fibrillation of a target protein (e.g., Human Insulin).

Step 1: Peptide Preparation & Solubilization

-

Action: Dissolve D-Phe-L-Phe-OMe in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a stock concentration of 100 mg/mL.

-

Causality: HFIP is a highly fluorinated, hydrogen-bond-disrupting solvent. It ensures the peptide is entirely monomeric, erasing any pre-existing aggregation "memory" before initiating the assay [[2]]().

-

Action: Evaporate HFIP under a gentle stream of nitrogen. Reconstitute the peptide film in DMSO, followed by dilution in the assay buffer (50 mM NaCl, pH 1.6) to the desired working concentration.

Step 2: Target Amyloid Preparation

-

Action: Prepare human insulin at 2 mg/mL in the assay buffer.

-

Causality: The combination of low pH (1.6) and high concentration reliably accelerates the nucleation phase of insulin fibrillation, allowing for practical observation timeframes 6.

Step 3: Assay Setup (Self-Validating Matrix) Prepare a 96-well black microplate with clear bottoms containing the following matrix:

-

Experimental Wells: Insulin + D-Phe-L-Phe-OMe + 20 μ M ThT.

-

Internal Control 1 (Max Fibrillation): Insulin + ThT (Validates baseline aggregation kinetics).

-

Internal Control 2 (Specificity): Insulin + L-Phe-L-Phe-OMe + ThT (Validates that inhibition is driven specifically by heterochirality, not merely the presence of a dipeptide).

-

Internal Control 3 (Background): D-Phe-L-Phe-OMe + ThT (Validates that the inhibitor itself does not bind ThT or auto-fluoresce).

Step 4: Kinetic Monitoring

-

Action: Seal the plate to prevent evaporation and incubate at 37°C with continuous agitation (300 rpm). Measure fluorescence every 10 minutes ( λex = 440 nm, λem = 480 nm) for 24-48 hours.

-

Causality: Continuous agitation provides the shear forces necessary to fragment early fibrils. This creates new nucleation seeds, accelerating the assay and ensuring highly reproducible sigmoidal kinetic curves 7.

Step 5: Orthogonal Morphological Validation

-

Action: Extract 10 μ L aliquots from the plateau phase of the ThT assay. Deposit on carbon-coated copper grids, stain with 2% uranyl acetate, and image via Transmission Electron Microscopy (TEM).

-

Causality: ThT fluorescence can occasionally yield false positives/negatives due to competitive binding dynamics. TEM provides direct, orthogonal visual validation of fibril presence or absence, ensuring the integrity of the fluorescence data 7.

Self-validating in vitro experimental workflow for peptide characterization.

References

-

[5] Title: Self-assembling peptide RADA16-I nanofiber scaffold hydrogel. (A) Amino... - ResearchGate Source: researchgate.net URL:[Link]

-

[6] Title: Insulin amyloid fibril formation reduction by tripeptide stereoisomers - ResearchGate Source: researchgate.net URL:[Link]

-

[7] Title: Insulin amyloid fibril formation reduction by tripeptide stereoisomers - RSC Publishing Source: rsc.org URL:[Link]

-

[2] Title: Revisiting the Self-Assembly of Highly Aromatic Phenylalanine Homopeptides - PMC Source: nih.gov URL:[Link]

-

[3] Title: Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly | ACS Nano Source: acs.org URL:[Link]

-

[1] Title: Sticky tubes co-assembled by functionalised diphenylalanine and polydopamine nanoparticles form biocompatible antifouling coating - RSC Publishing Source: rsc.org URL:[Link]

-

[4] Title: d-Amino Acids Modulate the Cellular Response of Enzymatic-Instructed Supramolecular Nanofibers of Small Peptides - PMC Source: nih.gov URL:[Link]

Sources

- 1. Sticky tubes co-assembled by functionalised diphenylalanine and polydopamine nanoparticles form biocompatible antifouling coating - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08342C [pubs.rsc.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Insulin amyloid fibril formation reduction by tripeptide stereoisomers - Nanoscale (RSC Publishing) DOI:10.1039/D4NR00693C [pubs.rsc.org]

Application Note: Dissolving Methyl D-phenylalanyl-L-phenylalaninate for Cell Culture and Self-Assembly Assays

Introduction & Mechanistic Grounding

Methyl D-phenylalanyl-L-phenylalaninate (often abbreviated as D-Phe-L-Phe-OMe) is a synthetic, heterochiral dipeptide derivative belonging to the diphenylalanine (FF) family. Diphenylalanine is the core recognition motif of the Alzheimer's β-amyloid polypeptide and serves as a highly versatile building block in supramolecular chemistry[1]. In modern cell culture and tissue engineering, D-Phe-L-Phe-OMe is utilized to create rigid, self-assembled nanostructures (such as nanotubes and nanorods) and 3D hydrogel scaffolds[2].

The molecular design of this specific derivative is highly intentional:

-

Protease Resistance: The incorporation of a D-amino acid (D-Phe) confers resistance to endogenous cellular proteases, significantly extending the structural half-life of the scaffold in vitro compared to its L,L-homologs.

-

Enhanced Hydrophobicity: The C-terminal methyl ester (-OMe) eliminates the natural carboxylate negative charge. This modification drastically increases the molecule's hydrophobicity and alters its isoelectric point, driving faster self-assembly kinetics and lowering the critical gelation concentration (CGC)[3].

The Solvation Challenge: Because of its extreme hydrophobicity, D-Phe-L-Phe-OMe is completely insoluble in aqueous cell culture media. Direct addition of the powder to water or media results in amorphous, uncontrolled precipitation rather than the formation of ordered nanostructures[4]. Therefore, researchers must employ a thermodynamically driven "solvent-switch" methodology.

The Causality of Solvent Selection and Assembly Thermodynamics

To successfully dissolve and utilize D-Phe-L-Phe-OMe, one must manipulate the thermodynamic forces governing its physical state. The dipeptide relies on intermolecular hydrogen bonding between peptide backbones and π-π stacking of the phenyl rings to self-assemble[1].

-

The Role of the Primary Solvent (DMSO): Anhydrous Dimethyl sulfoxide (DMSO) is required to prepare the master stock. DMSO acts as a potent hydrogen-bond acceptor. It solvates the peptide backbone, disrupts intermolecular peptide-peptide hydrogen bonds, and maintains the dipeptide in a kinetically trapped monomeric state[5].

-

The Solvent-Switch Mechanism: When the monomeric DMSO stock is rapidly diluted into an aqueous environment (e.g., DMEM or PBS), the local dielectric constant changes abruptly. The DMSO diffuses into the bulk water, leaving the highly hydrophobic dipeptide molecules exposed. To minimize their surface area in contact with water, the molecules undergo a rapid hydrophobic collapse. The phenyl rings interdigitate (π-π stacking), and the exposed backbones form intermolecular hydrogen bonds, creating highly ordered β-sheets[2]. These sheets hierarchically assemble into nanotubes, which entangle to form a macroscopic 3D hydrogel[3].

Quantitative Data Summaries